Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate
Overview
Description
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Management
Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate derivatives have been studied for their potential as acetylcholinesterase (AChE) inhibitors in the management of Alzheimer's disease. These derivatives showed potent inhibitory activity, with some compounds demonstrating higher activity than the standard AChE inhibitor, donepezil. This indicates their potential use in Alzheimer's therapy (Anand & Singh, 2012).
Synthesis of Novel Derivatives
The chemical has been employed in the synthesis of novel derivatives such as pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, achieved through 1,3-dipolar cycloaddition reactions. These derivatives have been synthesized in excellent yields as the only isomer, indicating the efficiency of the process (Kaur, Singh, & Singh, 2013).
Antiinflammatory and Analgesic Activity
Compounds derived from this chemical have been studied for their antiinflammatory and analgesic activities. Quantitative structure-activity relationship (QSAR) studies have demonstrated correlations between the potencies of these compounds and the properties of their substituents (Muchowski et al., 1985).
Synthesis of Fluorescent Derivatives
High yield synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl derivatives has been performed using this compound. This involves a transformation followed by intramolecular azo coupling, leading to unprecedented heterocyclic skeletons (Galenko et al., 2016).
Neuroprotective Effects
A study explored the neuroprotective effects of certain derivatives, particularly in their role as inhibitors of excitatory amino acid transporters (EAATs). These compounds have shown potential for neuroprotective action, particularly under ischemic conditions (Colleoni et al., 2008).
Properties
IUPAC Name |
benzyl 3,3a,4,6-tetrahydropyrrolo[3,4-c][1,2]oxazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17-8-10-4-2-1-3-5-10)15-6-11-9-18-14-12(11)7-15/h1-5,11H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIBLIJJMGOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON=C2CN1C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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